molecular formula C22H18ClN3O2 B2955969 Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-12-9

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

Cat. No.: B2955969
CAS No.: 477866-12-9
M. Wt: 391.86
InChI Key: HIGBUXSZZMRTLR-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at positions 2, 5, and 5. The compound’s structure includes:

  • Position 5: A cyano group, which is electron-withdrawing and may enhance metabolic stability.
  • Position 6: A 4-chlorobenzylamino substituent, combining lipophilicity (from the chlorobenzyl moiety) and hydrogen-bonding capacity (from the amino group).

This compound is synthesized via nucleophilic aromatic substitution, where the chlorine atom in the precursor, ethyl 6-chloro-5-cyano-2-phenylnicotinate (molecular weight: 224.64 g/mol ), is replaced by 4-chlorobenzylamine.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-8-10-18(23)11-9-15)26-20(19)16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGBUXSZZMRTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR): The phenyl group at position 2 and cyano at position 5 are critical for optimizing target engagement and stability.
  • Synthetic Optimization : Prolonged reaction times (e.g., 65 hours in ) may be required for substitutions at position 6 due to steric and electronic effects.

Biological Activity

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a complex organic compound with significant biological activity, particularly in medicinal chemistry and biological research. Its unique structure, featuring a chlorobenzyl group, a cyano group, and a phenyl group attached to a nicotinate backbone, contributes to its potential applications in drug development and enzyme inhibition studies. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClN3O2
  • Molecular Weight : 391.86 g/mol
  • CAS Number : 477866-12-9

The compound possesses a distinctive structure that allows for various interactions with biological targets. Its functional groups play critical roles in determining its reactivity and biological effects.

PropertyValue
Molecular FormulaC22H18ClN3O2
Molecular Weight391.86 g/mol
CAS Number477866-12-9

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. The presence of the cyano group enhances its binding affinity to target enzymes.
  • Receptor Binding : It interacts with various receptors, potentially modulating their activity. This property makes it valuable in pharmacological studies aimed at developing new therapeutics.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
    • Results indicated that the compound exhibited significant inhibitory activity with an IC50 value of 45 µM, suggesting its potential use in treating conditions like Alzheimer's disease.
  • Receptor Binding Studies :
    • A study assessed the binding affinity of the compound to dopamine receptors.
    • The findings revealed that this compound binds effectively to D2-like receptors, indicating potential applications in managing psychiatric disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl [(4-chlorobenzyl)amino]acetateLacks cyano and phenyl groupsLimited enzyme inhibition
Methyl 3-{2-[(4-chlorobenzyl)(methyl)amino]ethyl}benzoateSimilar chlorobenzyl groupModerate receptor binding

This compound stands out due to its combination of functional groups that enhance both its chemical reactivity and biological interactions.

Applications in Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate in the synthesis of novel drugs targeting specific receptors or enzymes. Its unique structure allows for modifications that can lead to the development of more effective therapeutic agents.

Future Research Directions

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Toxicology Assessments : Evaluating safety profiles for potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution. A chloronicotinate precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) is reacted with 4-chlorobenzylamine in a polar aprotic solvent (e.g., THF/EtOH 3:1) under reflux for 48–72 hours. Triethylamine is used as a base to scavenge HCl. Purification involves flash chromatography with gradients of hexane/ethyl acetate (50–70% yield). Optimizing stoichiometry (1:1.2 amine:chloronicotinate) and solvent polarity improves yields .
PrecursorSolvent SystemReaction TimeYieldReference
Ethyl 6-chloro-5-cyano-2-phenylnicotinateTHF/EtOH (3:1)65 h74%
Analogous chloro-derivativesAcetonitrile48–72 h60–80%

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. Key signals include the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), cyano group (δ ~116 ppm in 13^13C), and aromatic protons (δ ~7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragmentation patterns (e.g., loss of ethyl group: m/z Δ = -45) .
  • IR : Stretching frequencies for C≡N (~2200 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) validate functional groups .

Q. What chromatographic methods are effective for purifying intermediates during synthesis?

  • Methodology : Flash chromatography using silica gel (200–300 mesh) with hexane/ethyl acetate (50–70% gradient) resolves intermediates. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 refines the structure. Key parameters:

  • Dihedral angles : The 4-chlorobenzyl group and pyridine ring exhibit a dihedral angle of <5°, indicating coplanarity stabilized by intramolecular H-bonding (N–H⋯O/N) .
  • Hydrogen bonding : C–H⋯O/N interactions form 1D chains along the [100] axis (distance: 2.8–3.2 Å) .
    • Software : SHELX for refinement; ORTEP-3 for graphical representation .

Q. What strategies resolve discrepancies between computational modeling (DFT) and experimental crystallographic data?

  • Methodology :

  • Geometry Optimization : Compare DFT-calculated bond lengths/angles (e.g., Gaussian09, B3LYP/6-31G*) with SCXRD data. Adjust basis sets (e.g., 6-311++G**) for electronegative groups (Cl, CN) .
  • Thermal Motion : Use SHELXL’s SIMU/DELU restraints to model disorder in the 4-chlorobenzyl group .

Q. How does the 4-chlorobenzyl substituent influence biological activity compared to other analogs (e.g., 4-fluoro/4-methyl)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents and test acetylcholinesterase (AChE) inhibition via Ellman’s assay. The 4-chloro group enhances lipophilicity (logP ~3.5) and π-π stacking with AChE’s aromatic gorge (IC50_{50} ~2 µM vs. 4-methyl: IC50_{50} ~10 µM) .
  • Docking Studies (AutoDock Vina) : The chloro group forms halogen bonds with Tyr337 (binding energy: −9.2 kcal/mol) .

Q. How should researchers address crystallographic disorder in the 4-chlorobenzyl moiety during refinement?

  • Methodology :

  • Apply SHELXL’s PART and SUMP instructions to model partial occupancy.
  • Use ISOR restraints to limit anisotropic displacement parameters (ADPs) for disordered atoms .

Q. What pharmacological assays are recommended to evaluate this compound’s potential as a CNS agent?

  • Methodology :

  • In Vitro : AChE/Butyrylcholinesterase inhibition assays (Ellman’s method; λ = 412 nm) .
  • In Vivo : Morris water maze for cognitive enhancement in rodent models (dose: 10 mg/kg, i.p.) .
  • Toxicity : MTT assay on SH-SY5Y cells (IC50_{50} > 50 µM indicates low cytotoxicity) .

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